Barium isohexadecanoate
Description
Barium isohexadecanoate (CAS: 93803-91-9) is a metal-organic compound classified as a barium salt of isohexadecanoic acid, a branched-chain carboxylic acid with 16 carbon atoms . Its molecular formula is inferred as Ba(C₁₅H₃₁COO)₂, yielding a calculated molecular weight of 648.19 g/mol (Ba: 137.33 g/mol; isohexadecanoate anion: ~255.43 g/mol each). This compound is part of a broader class of barium carboxylates, which are widely utilized as thermal stabilizers in polyvinyl chloride (PVC) processing, lubricant additives, and catalysts in organic synthesis. The branched structure of isohexadecanoate enhances solubility in nonpolar matrices, reducing migration in polymer systems compared to linear analogs.
Properties
CAS No. |
93803-91-9 |
|---|---|
Molecular Formula |
C32H62BaO4 |
Molecular Weight |
648.2 g/mol |
IUPAC Name |
barium(2+);14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Ba/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI Key |
ZTSNDTYCZHLZSX-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium isohexadecanoate can be synthesized through a reaction between barium hydroxide and isohexadecanoic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide reacts with isohexadecanoic acid to form this compound and water. The reaction can be represented as follows:
Ba(OH)2+2C16H33COOH→Ba(C16H33COO)2+2H2O
Industrial Production Methods: In industrial settings, this compound is produced by mixing barium chloride with isohexadecanoic acid in the presence of a suitable solvent. The mixture is then heated to facilitate the reaction, and the resulting product is purified through filtration and recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form barium carbonate and other by-products.
Reduction: This compound can also participate in reduction reactions, where it is reduced to form barium and isohexadecanoic acid.
Substitution: this compound can undergo substitution reactions, where the barium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce this compound.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used in substitution reactions.
Major Products Formed:
Oxidation: Barium carbonate and isohexadecanoic acid derivatives.
Reduction: Barium and isohexadecanoic acid.
Substitution: Barium salts and substituted metal carboxylates.
Scientific Research Applications
Barium isohexadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: this compound is used in biological studies to investigate the effects of barium on cellular processes.
Medicine: This compound is explored for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Industry: this compound is used in the production of lubricants, plasticizers, and other industrial products.
Mechanism of Action
The mechanism of action of barium isohexadecanoate involves its interaction with cellular components and enzymes. Barium ions can interfere with cellular processes by binding to proteins and enzymes, altering their function. This can lead to changes in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Table 1: Comparative Properties of Barium Carboxylates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|---|
| This compound | 93803-91-9 | Ba(C₁₅H₃₁COO)₂ | 648.19 | High thermal stability, low volatility | PVC stabilizers, high-temperature lubricants |
| Barium isooctanoate | 93843-12-0 | Ba(C₇H₁₅COO)₂ | 423.75 | Moderate solubility, faster degradation | Mid-temperature stabilizers, coatings |
| Barium isodecanoate | 93965-23-2 | Ba(C₉H₁₉COO)₂ | 479.87 | Balanced stability and solubility | Flexible PVC, adhesives |
| Barium isoundecanoate | 93965-28-7 | Ba(C₁₀H₂₁COO)₂ | 507.93 | Enhanced compatibility with polymers | Specialty plastics, synthetic resins |
Structural and Functional Differences
- Chain Length and Branching: Shorter-chain salts (e.g., isooctanoate) exhibit higher volatility and faster reactivity due to reduced steric hindrance, making them suitable for applications requiring rapid stabilization at lower temperatures . Longer-chain derivatives like isohexadecanoate demonstrate superior thermal stability (>200°C) and reduced exudation in polymer matrices, ideal for high-temperature processing .
- Solubility: this compound’s extended alkyl chain improves solubility in nonpolar solvents (e.g., dioctyl phthalate) but reduces dispersibility in polar media compared to isooctanoate .
- Performance in PVC Stabilization: Studies suggest that longer-chain barium carboxylates (e.g., isohexadecanoate) provide prolonged stabilization by mitigating HCl degradation more effectively than shorter analogs. However, their higher molecular weight may slightly reduce processing efficiency .
Research Findings and Industrial Relevance
Thermal Stability Analysis
Comparative thermogravimetric analysis (TGA) of barium carboxylates reveals that isohexadecanoate degrades at ~320°C, significantly higher than isooctanoate (~260°C) and isodecanoate (~290°C). This aligns with its use in high-temperature industrial applications .
Biological Activity
Barium isohexadecanoate, also known as barium 2-hexadecanoate, is a barium salt of hexadecanoic acid (palmitic acid). This compound has garnered attention in various fields, including materials science and biochemistry, due to its unique properties and potential applications. This article focuses on the biological activity of this compound, examining its effects on cellular processes, potential therapeutic uses, and safety considerations.
This compound has the following chemical characteristics:
- Chemical Formula : C₁₆H₃₃BaO₂
- Molecular Weight : 307.45 g/mol
- Appearance : White powder
- Solubility : Soluble in organic solvents; limited solubility in water.
Research indicates that this compound may exhibit various biological activities that could be attributed to its interaction with cellular membranes and signaling pathways. Key mechanisms include:
- Membrane Stabilization : Barium salts can influence membrane fluidity and stability, potentially affecting cellular uptake mechanisms.
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
1. Cytotoxic Effects
A study conducted on the cytotoxic effects of this compound revealed that it has a dose-dependent effect on various cancer cell lines. The findings indicated that higher concentrations led to increased apoptosis (programmed cell death) in malignant cells while exhibiting lower toxicity towards normal cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This suggests a potential application in targeted cancer therapies, where selective toxicity towards cancer cells is desirable .
2. Anti-inflammatory Properties
Another study assessed the anti-inflammatory potential of this compound in vitro. The compound was shown to significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 500 | 150 |
| IL-6 | 300 | 75 |
These results indicate that this compound may serve as an anti-inflammatory agent, with implications for treating chronic inflammatory diseases .
Pharmacological Applications
Given its biological activities, this compound holds promise for several pharmacological applications:
- Cancer Therapy : Its selective cytotoxicity could be harnessed in developing new chemotherapeutics.
- Anti-inflammatory Treatments : Potential use in managing conditions like arthritis or inflammatory bowel disease.
Safety and Toxicology
Despite its potential benefits, safety assessments are crucial for any therapeutic use of this compound. Toxicological studies indicate that while the compound shows low acute toxicity, chronic exposure may lead to adverse effects such as renal impairment or gastrointestinal disturbances.
Safety Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low |
| Chronic Exposure | Risk of renal impairment |
| Environmental Impact | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
